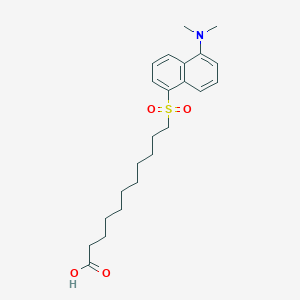
5-Azepan-1-yl-5-dezoxy-1,2-isopropylidene-alfa-D-xylofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azepan-1-yl-5-dezoxy-1,2-isopropylidene-alfa-D-xylofuranose: is a synthetic organic compound that belongs to the class of furanose derivatives It is characterized by the presence of an azepane ring, a deoxy sugar moiety, and an isopropylidene protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azepan-1-yl-5-dezoxy-1,2-isopropylidene-alfa-D-xylofuranose typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the following steps:
Formation of the Furanose Ring: The synthesis begins with the formation of the furanose ring from a suitable precursor, such as D-xylose.
Introduction of the Isopropylidene Group: The furanose ring is then protected with an isopropylidene group to form 1,2-isopropylidene-D-xylofuranose.
Deoxygenation: The hydroxyl group at the 5-position is selectively removed to yield 5-deoxy-1,2-isopropylidene-D-xylofuranose.
Azepane Ring Formation: The azepane ring is introduced through a nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule, such as reducing the azepane ring to form secondary amines.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the azepane ring.
Reduction Products: Secondary amines and other reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The isopropylidene group is used as a protecting group in carbohydrate chemistry.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor.
Biochemical Pathways: It is employed in research to understand its role in various biochemical pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, including as a precursor for drug candidates.
Pharmacological Studies: It is used in pharmacological studies to evaluate its effects on biological systems.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and intermediates.
Material Science:
Mecanismo De Acción
The mechanism of action of 5-Azepan-1-yl-5-dezoxy-1,2-isopropylidene-alfa-D-xylofuranose involves its interaction with specific molecular targets. The azepane ring and deoxy sugar moiety play crucial roles in its binding to enzymes and receptors. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function. Additionally, the isopropylidene group provides stability and enhances the compound’s binding affinity.
Comparación Con Compuestos Similares
- 5-Azepan-1-yl-5-deoxy-1,2-isopropylidene-beta-D-xylofuranose
- 5-Azepan-1-yl-5-deoxy-1,2-isopropylidene-alfa-L-xylofuranose
- 5-Azepan-1-yl-5-deoxy-1,2-isopropylidene-beta-L-xylofuranose
Comparison:
- Structural Differences: The similar compounds differ in the configuration of the sugar moiety (alpha or beta) and the stereochemistry (D or L).
- Reactivity: The reactivity of these compounds may vary based on the stereochemistry, affecting their interactions with enzymes and other molecular targets.
- Applications: While the core structure remains similar, the specific applications may differ based on the unique properties of each compound.
Propiedades
IUPAC Name |
5-(azepan-1-ylmethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2)18-12-11(16)10(17-13(12)19-14)9-15-7-5-3-4-6-8-15/h10-13,16H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLIKICZPKLEDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CN3CCCCCC3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC2C(C(OC2O1)CN3CCCCCC3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
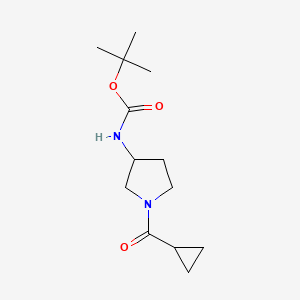
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14780461.png)
![Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B14780466.png)
![2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14780469.png)
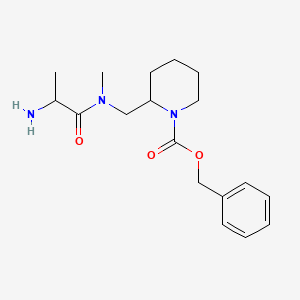

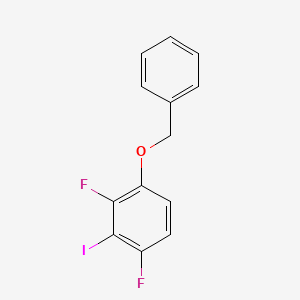

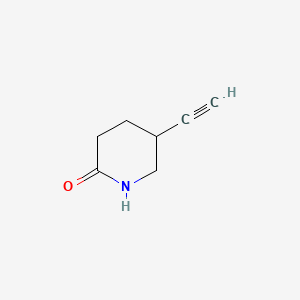
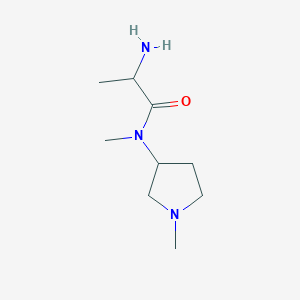
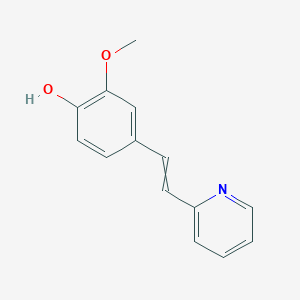
![3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro-](/img/structure/B14780515.png)
![(8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate](/img/structure/B14780536.png)
